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Introduction

Tofersen (QALSODY™) is an antisense oligonucleotide (ASO) designed to treat a specific

form of amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide

dismutase 1 (SOD1) gene. By binding to SOD1 mRNA, Tofersen promotes its degradation by

RNase H, thereby reducing the synthesis of the toxic SOD1 protein. While highly specific, the

potential for off-target effects, where the ASO binds to and affects unintended RNA molecules,

is a critical aspect of its safety and efficacy profile. RNA sequencing (RNA-seq) is a powerful,

unbiased method for comprehensively evaluating these off-target effects on a transcriptome-

wide scale.

These application notes provide a detailed protocol for utilizing RNA sequencing to identify and

quantify the off-target effects of Tofersen in a relevant cell culture model. The described

workflow covers experimental design, sample preparation, sequencing, and bioinformatic

analysis.

Experimental Protocol: RNA-Seq for Tofersen Off-
Target Analysis
This protocol outlines the key steps for assessing the transcriptome-wide effects of Tofersen
treatment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15588228?utm_src=pdf-interest
https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Culture and Tofersen Treatment

Cell Line: Human motor neuron-like cell line (e.g., NSC-34) or patient-derived induced

pluripotent stem cell (iPSC)-derived motor neurons carrying a SOD1 mutation.

Culture Conditions: Culture cells in appropriate media and conditions as recommended by

the supplier.

Experimental Groups:

Tofersen-treated group

Negative control ASO-treated group (a sequence with no known target in the human

transcriptome)

Untreated or vehicle-treated control group

Procedure:

Plate cells at a desired density and allow them to adhere and stabilize for 24 hours.

Prepare fresh dilutions of Tofersen and the negative control ASO in the appropriate

delivery vehicle (e.g., lipofectamine).

Treat the cells with the specified concentrations of Tofersen or control ASO.

Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to capture both

early and late transcriptional changes.

Harvest the cells for RNA extraction.

2. RNA Extraction and Quality Control

Method: Use a reputable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the

manufacturer's instructions. Include a DNase treatment step to remove any contaminating

genomic DNA.

Quality Control:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An

A260/A280 ratio of ~2.0 is indicative of pure RNA.

Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent

Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA

sequencing.

3. RNA Sequencing Library Preparation and Sequencing

Library Preparation:

Start with 1 µg of total RNA per sample.

Use a poly(A) selection method to enrich for mRNA.

Fragment the enriched mRNA.

Synthesize first-strand cDNA using reverse transcriptase and random primers.

Synthesize second-strand cDNA.

Perform end-repair, A-tailing, and adapter ligation.

Amplify the library with a limited number of PCR cycles to minimize bias.

Sequencing:

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina

NovaSeq).

Aim for a sequencing depth of at least 20 million paired-end reads per sample to ensure

sufficient coverage for differential gene expression analysis.

Data Presentation: Analysis of Off-Target Effects
The following tables summarize hypothetical quantitative data from an RNA-seq experiment

designed to assess the off-target effects of Tofersen.
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Table 1: Summary of Differentially Expressed Genes (DEGs) in Tofersen-Treated Cells

Comparison Group Total DEGs Upregulated Genes
Downregulated
Genes

Tofersen vs.

Untreated
152 89 63

Tofersen vs. Negative

Control ASO
78 45 33

Negative Control ASO

vs. Untreated
25 15 10

Table 2: Top 5 Potential Off-Target Genes Modulated by Tofersen

Gene Symbol Gene Name
Log2 Fold
Change (vs.
Untreated)

p-value

Putative Off-
Target Binding
Site Homology
to SOD1

SOD1
Superoxide

Dismutase 1
-2.58 1.2e-50 On-Target

NNAT Neuronatin 1.89 3.4e-08 15/20 bases

SCN3A

Sodium Voltage-

Gated Channel

Alpha Subunit 3

-1.52 7.1e-07 14/20 bases

HSPB1

Heat Shock

Protein Family B

(Small) Member

1

1.35 9.8e-06 13/20 bases

GAPDH

Glyceraldehyde-

3-Phosphate

Dehydrogenase

0.12 0.85 8/20 bases

Table 3: Enriched Signaling Pathways from Differentially Expressed Genes
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Pathway Name p-value Genes Involved

Unfolded Protein Response 1.5e-05 HSPB1, XBP1, ATF4

Axon Guidance 3.2e-04 SEMA3A, ROBO2

Glutamate Receptor Signaling 8.9e-04 GRIA2, GRIN1

Visualizations: Workflows and Pathways
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Caption: Experimental workflow for RNA-seq analysis of Tofersen.
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Caption: Tofersen's mechanism of action on the SOD1 pathway.

Raw Sequencing Reads (FASTQ) Quality Control (FastQC) Adapter Trimming (Trimmomatic) Alignment to Genome (STAR)

Gene Expression Quantification (RSEM)

Off-Target Prediction (Seed Match)

Differential Expression Analysis (DESeq2) Pathway Analysis (GSEA)

Click to download full resolution via product page

Caption: Bioinformatic pipeline for off-target analysis.

Bioinformatic Analysis Protocol
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1. Raw Read Quality Control and Pre-processing

Tool: FastQC

Procedure: Assess the quality of the raw sequencing reads. Look for per-base sequence

quality, GC content, and adapter contamination.

Tool: Trimmomatic

Procedure: Remove low-quality bases and adapter sequences from the raw reads.

2. Alignment to Reference Genome

Tool: STAR (Spliced Transcripts Alignment to a Reference)

Procedure: Align the processed reads to the human reference genome (e.g., GRCh38).

3. Gene Expression Quantification

Tool: RSEM (RNA-Seq by Expectation-Maximization) or featureCounts

Procedure: Count the number of reads mapping to each gene to generate a gene expression

matrix.

4. Differential Gene Expression (DGE) Analysis

Tool: DESeq2 or edgeR (R packages)

Procedure:

Normalize the raw counts to account for differences in library size and RNA composition.

Perform statistical analysis to identify genes that are significantly differentially expressed

between the Tofersen-treated group and the control groups.

Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

5. Off-Target Prediction and Filtering
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Procedure:

For each significantly upregulated or downregulated gene, perform a sequence alignment

search (e.g., BLAST) against its mRNA sequence using the Tofersen sequence as the

query.

Identify potential off-target genes that have significant sequence similarity to Tofersen,

particularly in the seed region.

Prioritize off-target candidates based on the degree of sequence homology and the

magnitude of the expression change.

6. Pathway and Functional Enrichment Analysis

Tool: GSEA (Gene Set Enrichment Analysis) or DAVID

Procedure: Use the list of differentially expressed genes to identify over-represented

biological pathways, molecular functions, and cellular components. This helps to understand

the potential functional consequences of both on-target and off-target effects.

Conclusion

RNA sequencing provides a robust and unbiased approach for the preclinical safety

assessment of Tofersen and other ASO-based therapeutics. By following a rigorous

experimental and bioinformatic protocol, researchers can confidently identify and characterize

potential off-target effects, ensuring a more complete understanding of the drug's mechanism

of action and overall safety profile. The data generated from these studies are invaluable for

regulatory submissions and for guiding the development of safer and more effective

oligonucleotide drugs.

To cite this document: BenchChem. [Application Notes & Protocols: Utilizing RNA
Sequencing to Analyze Off-Target Effects of Tofersen]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15588228#rna-sequencing-to-analyze-
off-target-effects-of-tofersen]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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